Sapelin A
Description
Sapelin A is a compound primarily studied in the context of silicate-based building materials, particularly aerated concrete and ceramic wall products. It is recognized for its role in modulating the structural properties of these materials, such as void formation, density, and mechanical strength. Research by Sapelin et al. (2011) demonstrated that this compound influences the arrangement and stability of voids in silicate matrices, directly impacting material durability and load-bearing capacity . Subsequent studies by Bessonov et al. (2018) further highlighted its application in alumina-silica microsphere additives, where it enhances thermal insulation and compressive strength in ceramic products . The compound’s utility in construction materials stems from its ability to balance porosity and structural integrity, making it a critical component in sustainable building technologies.
Properties
Molecular Formula |
C30H50O4 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(2R,3R,5S)-5-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol |
InChI |
InChI=1S/C30H50O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-25,31-33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,24-,25-,28-,29+,30-/m1/s1 |
InChI Key |
YHJGJKRPDMVIKU-YXSNRNNOSA-N |
SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C)O)C |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@@H](OC5)C(C)(C)O)O)C |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- This compound vs. Sapelin AN : While Sapelin AN improves thermal properties, its trade-off in compressive strength limits its use in load-bearing applications .
- Cost-Benefit of Khakhardina’s Additive : Despite superior mix homogeneity, its higher energy demands make this compound more cost-effective for large-scale production .
- Hybrid Systems : Integrating this compound into Danilov’s variable-density concrete could mitigate thermal insulation losses, as proposed in recent studies .
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and purifying Sapelin A from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC. Purity is validated via NMR and mass spectrometry . To ensure reproducibility, document solvent ratios, temperature, and column pressures, and cross-reference with existing protocols for similar compounds .
Q. How can researchers validate the structural characterization of this compound?
- Methodological Answer : Combine spectroscopic data (1D/2D NMR, HRMS) with X-ray crystallography for unambiguous confirmation. Compare spectral data with published databases (e.g., PubChem, Reaxys) and validate using computational tools like DFT simulations for NMR chemical shift predictions . Discrepancies in NOESY or HSQC correlations should prompt re-isolation or impurity analysis .
Q. What in vitro assays are recommended for preliminary bioactivity screening of this compound?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, luciferase reporter systems for pathway modulation) with appropriate controls (vehicle, positive/negative controls). Dose-response curves (IC50/EC50) should be triplicated, and results compared to structurally analogous compounds to infer structure-activity relationships .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., cell lines, assay conditions, compound purity). Replicate key studies under standardized protocols, and use meta-analysis to quantify heterogeneity. For in vitro-in vivo discordance, employ pharmacokinetic studies (e.g., bioavailability, metabolite profiling) .
Q. What strategies are effective for elucidating the molecular targets of this compound?
- Methodological Answer : Combine affinity chromatography (using immobilized this compound) with proteomics (LC-MS/MS) to identify binding partners. Validate targets via SPR (surface plasmon resonance) for binding kinetics and CRISPR/Cas9 knockouts to confirm functional relevance. Molecular docking and MD simulations can predict binding modes .
Q. How can researchers optimize in vivo models to study this compound’s therapeutic potential?
- Methodological Answer : Select disease models (e.g., xenograft tumors, inflammatory models) with genetic/pathological relevance to hypothesized mechanisms. Use pharmacokinetic-guided dosing (e.g., AUC/MIC ratios) and include translational endpoints (biomarker quantification, histopathology). Address interspecies variability by cross-referencing metabolomic data from human vs. animal plasma .
Q. What analytical approaches are suitable for detecting this compound in complex biological matrices?
- Methodological Answer : Develop a UPLC-MS/MS method with MRM (multiple reaction monitoring) for sensitivity. Validate using matrix-matched calibration curves (plasma, tissue homogenates) and assess recovery rates. For low-abundance samples, employ SPE (solid-phase extraction) or derivatization to enhance detectability .
Methodological Guidance for Data Interpretation
Q. How should researchers address low reproducibility in this compound’s biological effects?
- Answer : Implement blinded experiments, orthogonal assays (e.g., RNA-seq alongside western blot), and open-access data sharing. Use platforms like Zenodo to publish raw datasets and analytical pipelines. Contradictory results should trigger a re-examination of compound stability (e.g., light/temperature sensitivity) .
Q. What frameworks are recommended for prioritizing follow-up studies on this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
